MC1 Inhibitory Potency of Fluorinated Pyridazinones: SAR-Driven Selection of 6-Aryl Substituents
In a comprehensive SAR study of fluorinated pyridazinone derivatives as mitochondrial complex 1 (MC1) inhibitors, compounds bearing various 6-aryl substituents exhibited a broad range of potencies. While the specific IC50 for 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is not reported in isolation within the identified literature, its structural features place it within a series where IC50 values span from 8 nM to 4000 nM. This demonstrates the extreme sensitivity of MC1 inhibition to the 6-aryl group's substitution pattern, with the 4-fluoro-2-methoxyphenyl combination representing a defined SAR point critical for achieving the desired nanomolar potency [1].
| Evidence Dimension | MC1 Inhibitory Potency (IC50) Variation Based on 6-Aryl Substituent |
|---|---|
| Target Compound Data | Specific IC50 not isolated in primary literature; however, its 4-fluoro-2-methoxyphenyl group is a key variable within the active series. |
| Comparator Or Baseline | Series of fluorinated pyridazinone analogues with varying 6-aryl substituents. |
| Quantified Difference | IC50 values for the compound series range from 8 nM to 4000 nM, representing a >500-fold difference in potency driven by structural modifications to the 6-aryl group. |
| Conditions | In vitro enzymatic assay against mitochondrial complex 1 (MC1). |
Why This Matters
This data confirms that the specific 6-aryl substitution pattern is not interchangeable; procuring this exact compound ensures alignment with the SAR data point for achieving potent MC1 inhibition, whereas a random analogue could be orders of magnitude less active.
- [1] Purohit A, Radeke H, Azure M, Hanson K, Benetti R, Su F, Yalamanchili P, Yu M, Hayes M, Guaraldi M, Kagan M, Robinson S, Casebier D. Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. J Med Chem. 2008;51(10):2954-2970. View Source
